1-(4-(Difluoromethyl)phenyl)ethan-1-amine

PNMT enzyme inhibition epinephrine biosynthesis

Unique difluoromethyl (–CF₂H) motif enhances metabolic stability & lipophilicity. Chiral center enables enantiopure sourcing for stereospecific assays. Backed by quantifiable PNMT Ki=1.11 mM & defined physicochemical profile (LogP 1.8–1.9, pKa 8.7–8.9).

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B15246641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethyl)phenyl)ethan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)F)N
InChIInChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3
InChIKeyXUJSGSIZSYFAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Difluoromethyl)phenyl)ethan-1-amine: Core Chemical and Procurement Specifications


1-(4-(Difluoromethyl)phenyl)ethan-1-amine (free base) and its hydrochloride salt are chiral fluorinated aromatic amines featuring a para-substituted difluoromethyl group on the phenyl ring. The free base has molecular formula C9H11F2N and molecular weight 171.19 g/mol, while the hydrochloride salt (C9H12ClF2N) has a molecular weight of 207.65 g/mol [1]. The compound is characterized by the presence of a –CF₂H moiety, which imparts unique electronic and lipophilic properties compared to non-fluorinated or differently substituted analogs . The target compound is available in both racemic and enantiopure (R and S) forms, with commercial purity typically ≥95% and characterization by NMR, HPLC, or GC .

1-(4-(Difluoromethyl)phenyl)ethan-1-amine: Why Position and Fluorination Prevent Simple Substitution


Generic substitution among substituted phenylethanamines is scientifically unsound due to three non-interchangeable structural variables. First, the para-substituted difluoromethyl (–CF₂H) group introduces distinct electronic effects (hydrogen bond donor capacity via the CF₂H proton) and metabolic stability profiles not replicated by –CF₃ (trifluoromethyl) or –CH₃ (methyl) analogs . Second, regioisomeric variation (ortho, meta, para) of the difluoromethyl group on the phenyl ring yields compounds with potentially divergent receptor interactions and pharmacokinetic behaviors . Third, the chiral center at the α-carbon mandates enantiopure sourcing for any stereospecific assay or target engagement study; racemic material or the incorrect enantiomer introduces uncontrolled variability . The quantitative evidence below substantiates why this specific compound—with its para-difluoromethyl substitution and defined stereochemistry—must be evaluated on its own merits rather than as a generic member of its class.

1-(4-(Difluoromethyl)phenyl)ethan-1-amine: Comparative Quantitative Evidence for Scientific Selection


PNMT Inhibitory Activity: Baseline Data vs. Structural Analogs

1-(4-(Difluoromethyl)phenyl)ethan-1-amine exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a measured Ki value of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1][2]. This baseline data provides a reference point for the para-difluoromethyl substitution pattern. While direct head-to-head Ki data for the trifluoromethyl analog (1-(4-(trifluoromethyl)phenyl)ethan-1-amine) is not available in public repositories, the extreme difference in electronic properties between –CF₂H and –CF₃ groups is well-established in medicinal chemistry . The –CF₂H group acts as a lipophilic hydrogen bond donor, whereas –CF₃ is purely electron-withdrawing and more lipophilic. This fundamental difference precludes the assumption of equivalent target engagement .

PNMT enzyme inhibition epinephrine biosynthesis

Predicted Physicochemical Properties: Lipophilicity (LogP) Comparison Across Para-Substituted Analogs

The predicted lipophilicity (XLogP3) of 1-(4-(difluoromethyl)phenyl)ethan-1-amine is 1.8, positioning it between the less lipophilic methyl analog (1-(4-methylphenyl)ethan-1-amine, predicted XLogP3 ~1.5) and the more lipophilic trifluoromethyl analog (1-(4-(trifluoromethyl)phenyl)ethan-1-amine, predicted XLogP3 ~2.5) [1]. The calculated LogP for the hydrochloride salt is 1.9 . The difluoromethyl group (–CF₂H) provides a moderate increase in lipophilicity relative to –CH₃ while retaining hydrogen bond donor capacity absent in –CF₃ .

Lipophilicity LogP ADME physicochemical properties

Predicted pKa Comparison: Basicity Differences Across Substitution Patterns

The predicted pKa of the primary amine in 1-(4-(difluoromethyl)phenyl)ethan-1-amine is 8.74 ± 0.10 . For the hydrochloride salt, the amine pKa is reported as 8.9 . This basicity is influenced by the electron-withdrawing difluoromethyl group at the para position. For comparison, the non-fluorinated analog 1-(4-methylphenyl)ethan-1-amine has a predicted pKa of approximately 9.5–10.0 (due to the electron-donating methyl group), while the trifluoromethyl analog is expected to have a lower pKa (~7.5–8.0) due to stronger electron withdrawal .

pKa basicity ionization state amine

Enantiopure Availability: (R)- and (S)- Forms for Stereospecific Assays

1-(4-(Difluoromethyl)phenyl)ethan-1-amine is a chiral molecule with a stereocenter at the α-carbon. Both (R)- and (S)-enantiomers are commercially available with defined stereochemistry and purities ≥95% (typically 97–98%) . The (R)-enantiomer (CAS: 1213960-28-1 for free base; 2301881-37-6 for hydrochloride) and (S)-enantiomer (CAS: 1213446-58-2 for free base) are sourced from reputable suppliers with batch-specific QC data (NMR, HPLC, GC) . The racemic mixture (CAS: 2838200-07-8 for hydrochloride) is also available [1]. In contrast, many closely related analogs (e.g., ortho- or meta-difluoromethyl isomers) have limited enantiopure commercial availability, restricting their utility in stereospecific research .

Chirality enantiopure stereospecific pharmacology

1-(4-(Difluoromethyl)phenyl)ethan-1-amine: Evidence-Backed Application Scenarios


SAR Exploration of PNMT Inhibitors with Para-Substituted Difluoromethyl Motifs

The weak but quantifiable PNMT inhibitory activity (Ki = 1.11 mM) [1] establishes a baseline for structure-activity relationship (SAR) studies. Researchers can use this compound as a starting scaffold to explore how modifications to the difluoromethyl group or the amine moiety impact potency against PNMT, an enzyme critical in epinephrine biosynthesis. Comparative studies with the trifluoromethyl or methyl analogs, which lack similar public Ki data, would help elucidate the specific contribution of the –CF₂H group to target engagement. This scenario is directly supported by the BindingDB data in Section 3 [1][2].

Physicochemical Profiling and ADME Optimization Studies

The intermediate LogP (1.8–1.9) and pKa (8.7–8.9) values of this compound make it a valuable tool for studying the impact of the difluoromethyl group on ADME properties. Its lipophilicity is higher than the methyl analog but lower than the trifluoromethyl analog, offering a balanced profile for permeability and solubility. The pKa ensures partial ionization at physiological pH, affecting membrane transport. These properties, quantified in Section 3 , support its use in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and microsomal stability assays to benchmark the difluoromethyl motif against other substituents.

Stereospecific Pharmacology: Enantiomer-Selective Target Engagement

The commercial availability of high-purity (R)- and (S)-enantiomers enables rigorous investigation of stereospecific interactions with chiral biological targets (e.g., G protein-coupled receptors, enzymes, transporters). Researchers can directly compare the two enantiomers in parallel assays to quantify eudysmic ratios and identify the eutomer/distomer for a given target. This is essential for any program aiming to advance a chiral amine as a lead candidate, as regulatory agencies require characterization of individual enantiomers. This scenario is a direct application of the sourcing evidence in Section 3 .

Fluorinated Building Block for Parallel Synthesis and Library Design

As a well-characterized fluorinated aromatic amine with defined stereochemistry and reliable commercial supply , this compound serves as a versatile building block for parallel synthesis and medicinal chemistry library construction. The primary amine can be readily derivatized via reductive amination, amide coupling, or sulfonamide formation to generate diverse compound arrays. The difluoromethyl group introduces a metabolically stable, lipophilic hydrogen bond donor motif that is increasingly valued in fragment-based drug discovery and lead optimization. This application leverages the compound's documented physicochemical properties and commercial accessibility .

Quote Request

Request a Quote for 1-(4-(Difluoromethyl)phenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.